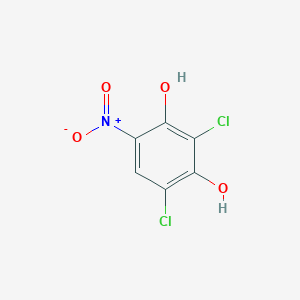![molecular formula C20H18O3 B15161050 (2S)-3-[(Pyren-1-YL)methoxy]propane-1,2-diol CAS No. 682344-99-6](/img/structure/B15161050.png)
(2S)-3-[(Pyren-1-YL)methoxy]propane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-3-[(Pyren-1-YL)methoxy]propane-1,2-diol: is a complex organic compound featuring a pyrenyl group attached to a diol structure
Synthetic Routes and Reaction Conditions:
Chemical Synthesis:
Industrial Production Methods: Large-scale production typically involves optimizing reaction conditions to achieve high yield and purity, often using catalysts and controlled environments.
Analyse Des Réactions Chimiques
(2S)-3-[(Pyren-1-YL)methoxy]propane-1,2-diol: undergoes various types of chemical reactions:
Oxidation: The diol group can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can be performed to modify the pyrenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions at the methoxy group.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.
Major Products Formed: Oxidation can yield pyren-1-ylmethanol, while reduction can produce pyren-1-ylmethane.
Applications De Recherche Scientifique
This compound has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism by which (2S)-3-[(Pyren-1-YL)methoxy]propane-1,2-diol exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways Involved: Involvement in biochemical pathways related to its biological activity.
Comparaison Avec Des Composés Similaires
(2S)-3-[(Pyren-1-YL)methoxy]propane-1,2-diol: is compared with similar compounds to highlight its uniqueness:
Similar Compounds: Pyren-1-ylmethanol, Pyren-1-ylmethane, and other pyrenyl derivatives.
Uniqueness: Its specific diol structure and methoxy group confer unique chemical and biological properties.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Further research and development could unlock even more uses and benefits.
Does this cover everything you were looking for, or is there a specific aspect you'd like to delve deeper into?
Propriétés
Numéro CAS |
682344-99-6 |
|---|---|
Formule moléculaire |
C20H18O3 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
(2S)-3-(pyren-1-ylmethoxy)propane-1,2-diol |
InChI |
InChI=1S/C20H18O3/c21-10-17(22)12-23-11-16-7-6-15-5-4-13-2-1-3-14-8-9-18(16)20(15)19(13)14/h1-9,17,21-22H,10-12H2/t17-/m0/s1 |
Clé InChI |
WQHGVTJIKDXENN-KRWDZBQOSA-N |
SMILES isomérique |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)COC[C@H](CO)O |
SMILES canonique |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)COCC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


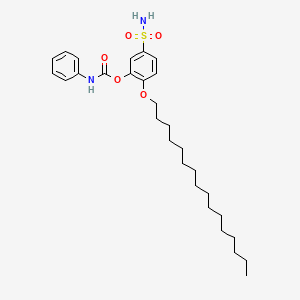
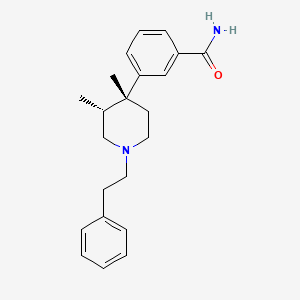
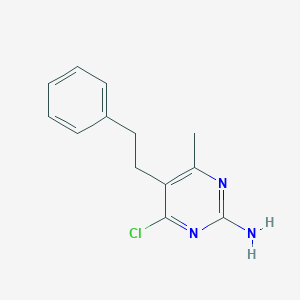
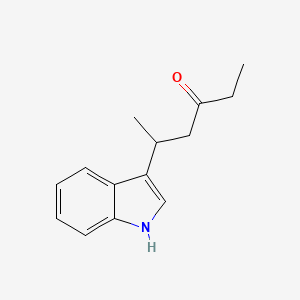
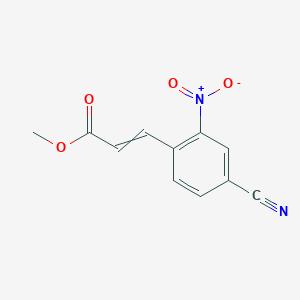
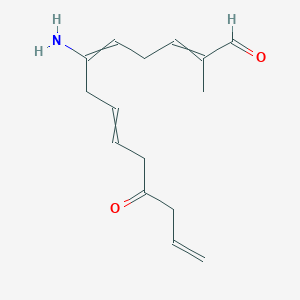
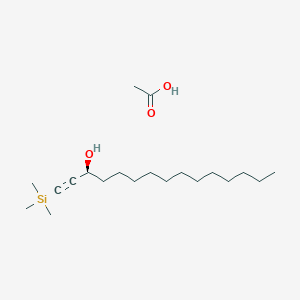
![5-[(dibenzylamino)sulfonyl]-1-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B15161015.png)
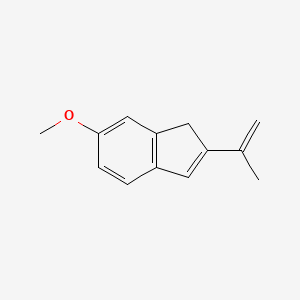
![Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(3-thienyl)-](/img/structure/B15161023.png)

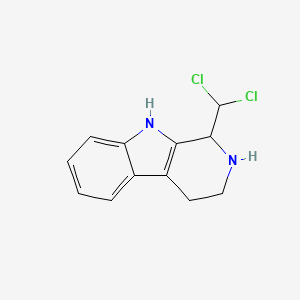
![Ethyl 3,5-bis[bis(3-methylphenyl)amino]benzoate](/img/structure/B15161047.png)
